alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt
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Overview
Description
Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt is a compound that belongs to the class of carbohydrates. It is a derivative of sucrose, where the glucose and fructose units are linked together. This compound is often used in various scientific research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt typically involves the enzymatic or chemical modification of sucrose. One common method is the enzymatic synthesis using specific glycosyltransferases that facilitate the transfer of glucose and fructose units to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale enzymatic processes. These processes are optimized for high yield and purity, often involving the use of immobilized enzymes and continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study glycosylation processes.
Biology: Employed in cell culture media to investigate carbohydrate metabolism.
Medicine: Utilized in drug formulation and delivery systems due to its biocompatibility.
Industry: Applied in the food industry as a sweetener and stabilizer
Mechanism of Action
The mechanism of action of alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosyltransferases, facilitating the transfer of glucose and fructose units. This process is crucial in various metabolic pathways, including glycolysis and gluconeogenesis .
Comparison with Similar Compounds
Similar Compounds
Sucrose: A disaccharide composed of glucose and fructose, commonly used as a sweetener.
Maltose: A disaccharide consisting of two glucose units, used in brewing and fermentation.
Lactose: A disaccharide made up of glucose and galactose, found in milk.
Uniqueness
Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt is unique due to its calcium salt form, which enhances its stability and solubility compared to other disaccharides. This property makes it particularly useful in industrial and pharmaceutical applications .
Properties
CAS No. |
14840-61-0 |
---|---|
Molecular Formula |
C12H22CaO11+2 |
Molecular Weight |
382.37 g/mol |
IUPAC Name |
calcium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11.Ca/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;/h4-11,13-20H,1-3H2;/q;+2/t4-,5-,6-,7-,8+,9-,10+,11-,12-;/m1./s1 |
InChI Key |
KNSRURQUBZPFAR-JSPJSZCJSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Ca+2] |
Origin of Product |
United States |
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